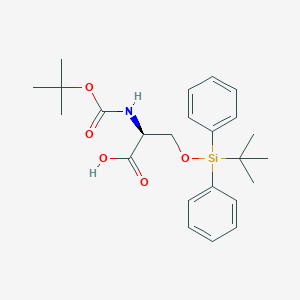

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is a complex organic compound that features both tert-butoxycarbonyl and tert-butyldiphenylsilyloxy groups. These groups are often used in organic synthesis for protecting functional groups during chemical reactions. The compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid typically involves multiple steps. One common method includes the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the tert-butyldiphenylsilyloxy (TBDPS) group is used to protect the hydroxyl group. The synthesis may involve the following steps:

Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Protection of the hydroxyl group: The Boc-protected amino acid is then reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole to form the TBDPS-protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .

化学反応の分析

Types of Reactions

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid can undergo various types of chemical reactions, including:

Deprotection reactions: Removal of the Boc and TBDPS groups under acidic or basic conditions.

Substitution reactions: The protected groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Deprotection of Boc group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Deprotection of TBDPS group: Achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or hydroxyl compounds, which can then be further modified or used in subsequent reactions.

科学的研究の応用

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of fine chemicals and advanced materials.

作用機序

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc and TBDPS groups protect the amino and hydroxyl functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The deprotection steps then reveal the functional groups for further reactions.

類似化合物との比較

Similar Compounds

(S)-2-(Tert-butoxycarbonylamino)-3-hydroxypropanoic acid: Lacks the TBDPS group, making it less versatile in protecting hydroxyl functionalities.

(S)-2-Amino-3-(tert-butyldiphenylsilyloxy)propanoic acid: Lacks the Boc group, making it less effective in protecting amino functionalities.

Uniqueness

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid is unique due to the presence of both Boc and TBDPS groups, which provide dual protection for amino and hydroxyl functionalities. This dual protection allows for greater flexibility and selectivity in synthetic organic chemistry .

生物活性

(S)-2-(Tert-butoxycarbonylamino)-3-(tert-butyldiphenylsilyloxy)propanoic acid, often referred to as a serine derivative, is a compound of significant interest in biochemical and pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₇NO₄

- Molecular Weight : 321.41 g/mol

- CAS Number : 143415-62-7

The compound exhibits its biological activity primarily through its interaction with various amino acid transport systems. It is known to function as a substrate for system A amino acid transporters, which are crucial for cellular uptake of amino acids in both normal and tumor cells.

Key Mechanisms:

- Transport Mechanism : The (S)-enantiomer has been shown to enter gliosarcoma cells via system A transporters, demonstrating higher uptake compared to its (R)-counterpart .

- Tumor Targeting : Biodistribution studies indicate that the compound has a favorable tumor-to-normal tissue ratio, which enhances its potential as a therapeutic agent in cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the growth of certain cancer cell lines by modulating amino acid transport pathways. The compound's ability to inhibit specific transporters has been quantified in various studies.

In Vivo Studies

In vivo studies conducted on rat models with intracranial tumors have shown that the compound achieves significant accumulation in tumor tissues compared to normal brain tissues, indicating its potential for targeted cancer therapies.

Case Studies

- Gliosarcoma Model : Research involving the 9L gliosarcoma rat model highlighted that the (S)-enantiomer exhibited superior biological properties compared to the (R)-enantiomer, particularly in terms of tumor uptake and retention .

- Amino Acid Transport Studies : A comparative study on various amino acids revealed that this compound could effectively compete with other substrates for transporter binding, leading to significant alterations in cellular uptake dynamics .

Safety and Precautions

While the compound shows promising biological activity, it is essential to note that it is classified under research use only and should not be utilized in clinical settings without further validation.

特性

IUPAC Name |

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO5Si/c1-23(2,3)30-22(28)25-20(21(26)27)17-29-31(24(4,5)6,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20H,17H2,1-6H3,(H,25,28)(H,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWZTEHILLYKKM-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。